molecular formula C10H13ClO B7844084 1-(3-Chlorophenyl)butan-2-ol

1-(3-Chlorophenyl)butan-2-ol

Cat. No.: B7844084
M. Wt: 184.66 g/mol
InChI Key: HRCPGRKVZIKLOE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)butan-2-ol is a secondary alcohol characterized by a butan-2-ol backbone substituted with a 3-chlorophenyl group at the first carbon. The compound combines aromatic chlorination with an alcohol functional group, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

1-(3-chlorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6,10,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCPGRKVZIKLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-chlorophenyl)butan-2-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 1-(3-chlorophenyl)butane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming 1-(3-chlorophenyl)butyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: 1-(3-Chlorophenyl)butan-2-one.

    Reduction: 1-(3-Chlorophenyl)butane.

    Substitution: 1-(3-Chlorophenyl)butyl chloride or bromide.

Scientific Research Applications

1-(3-Chlorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Chlorinated Aromatic Alcohols

  • 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (C₉H₉ClF₃O₃P): Structural Differences: Incorporates a methylphosphonate ester and trifluoroethyl group instead of a simple alcohol chain. The 3-chlorophenyl group is retained, but the additional electronegative fluorine atoms and phosphonate moiety likely enhance its reactivity and polarity compared to 1-(3-Chlorophenyl)butan-2-ol .
  • Bitertanol (C₂₀H₂₃N₃O₂): Structural Differences: Contains a biphenyl-4-yloxy group and a 1,2,4-triazole ring attached to the butan-2-ol core. The tertiary alcohol structure and extended aromatic system increase its steric bulk and lipophilicity compared to the simpler secondary alcohol in this compound . Applications: A known fungicide, highlighting how aromatic chlorination and alcohol functionalization can confer bioactivity.

Chlorinated Aliphatic Alcohols

  • 1-Chloro-3-methylbutan-2-ol (C₅H₁₁ClO): Structural Differences: A secondary alcohol with a chlorine atom on the first carbon but lacks the aromatic 3-chlorophenyl group. Physicochemical Properties: Molecular weight 122.59 g/mol; smaller size may result in higher volatility.

Unsaturated Alcohols

  • 2-Methyl-3-buten-2-ol (C₅H₁₀O) and 3-Methyl-2-buten-1-ol (C₅H₁₀O):
    • Structural Differences : Both are unsaturated alcohols without chlorine or aromatic groups. The double bond in these compounds increases rigidity and may lower boiling points (e.g., 98–140°C) compared to saturated analogs like this compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound Not explicitly provided ~168.6 (estimated) Secondary alcohol, 3-chlorophenyl Aromatic chlorination, alcohol N/A
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P 303.58 Phosphonate ester, trifluoroethyl High polarity, agrochemical potential
Bitertanol C₂₀H₂₃N₃O₂ 345.42 Tertiary alcohol, triazole, biphenyl Fungicidal activity
1-Chloro-3-methylbutan-2-ol C₅H₁₁ClO 122.59 Secondary alcohol, aliphatic chlorine Simpler structure, higher volatility
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 Unsaturated alcohol Low boiling point (98–99°C)

Research Findings and Implications

  • Reactivity : The 3-chlorophenyl group in this compound may participate in electrophilic substitution reactions, similar to other chlorinated aromatics. The secondary alcohol group could undergo oxidation to ketones or esterification.
  • Physicochemical Properties : Compared to aliphatic chlorinated alcohols (e.g., 1-Chloro-3-methylbutan-2-ol), the aromatic ring in this compound likely increases its melting point and solubility in aromatic solvents.

Biological Activity

1-(3-Chlorophenyl)butan-2-ol is a compound that has garnered attention in the fields of organic synthesis and pharmacology due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butanol backbone with a chlorophenyl group at the meta position. This specific substitution pattern can significantly influence its reactivity and interaction with biological targets.

Property Details
Molecular Formula C10H13ClO
Molecular Weight 188.66 g/mol
Functional Groups Hydroxyl (-OH), Chlorine (Cl)

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This is particularly relevant in pharmacological contexts where enzyme inhibition or activation can lead to therapeutic effects.
  • Receptor Binding : It may bind to various receptors, influencing physiological processes such as neurotransmission and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting metabolic enzymes essential for bacterial survival.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Properties : Research indicates that the compound may possess significant antimicrobial activity against various pathogens. For example, studies on related compounds have shown effectiveness against strains of bacteria and fungi.
  • Pharmacological Applications : The structural similarity of this compound to other biologically active molecules suggests potential applications in drug development for conditions such as neurological disorders and infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(4-Chlorophenyl)butan-2-olChlorine at para positionDifferent receptor interactions compared to meta isomer
1-(2-Chlorophenyl)butan-2-olChlorine at ortho positionPotentially different pharmacological profiles
4-{[1-(3-Chlorophenyl)ethyl]amino}butan-2-olAmino group additionEnhanced biological activity in pharmacology

Study on Antimicrobial Activity

A study published in PubMed evaluated the antimicrobial effects of various chlorophenyl derivatives, including those related to this compound. The results indicated that certain derivatives exhibited potent antifungal and antibacterial properties, suggesting a pathway for developing new antimicrobial agents .

Pharmacological Evaluation

In another research effort, the pharmacological profile of derivatives similar to this compound was assessed for their effects on neurotransmitter systems. The findings revealed that these compounds could modulate neurotransmitter release, highlighting their potential therapeutic applications in treating mood disorders.

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